molecular formula C4H4ClFO2 B14296556 5-Chloro-4-fluorooxolan-2-one CAS No. 114434-97-8

5-Chloro-4-fluorooxolan-2-one

Cat. No.: B14296556
CAS No.: 114434-97-8
M. Wt: 138.52 g/mol
InChI Key: JMMFHWGPMKHRHR-UHFFFAOYSA-N
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Description

5-Chloro-4-fluorooxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 4th position of the oxolane ring. The unique combination of these substituents imparts distinct chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluorooxolan-2-one can be achieved through several synthetic routes. One common method involves the halogenation of oxolane derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluorooxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-fluorooxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluorooxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,4-difluorooxolan-2-one
  • 4-Chloro-5-fluorooxolan-2-one
  • 5-Bromo-4-fluorooxolan-2-one

Comparison

Compared to similar compounds, 5-Chloro-4-fluorooxolan-2-one exhibits unique reactivity due to the specific positioning of the chlorine and fluorine atoms. This unique arrangement influences its chemical behavior, making it more reactive in certain substitution and oxidation reactions. Additionally, the presence of both chlorine and fluorine atoms can enhance its biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

114434-97-8

Molecular Formula

C4H4ClFO2

Molecular Weight

138.52 g/mol

IUPAC Name

5-chloro-4-fluorooxolan-2-one

InChI

InChI=1S/C4H4ClFO2/c5-4-2(6)1-3(7)8-4/h2,4H,1H2

InChI Key

JMMFHWGPMKHRHR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)Cl)F

Origin of Product

United States

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